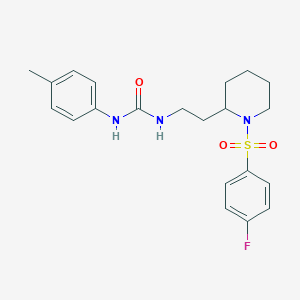

5-((4-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

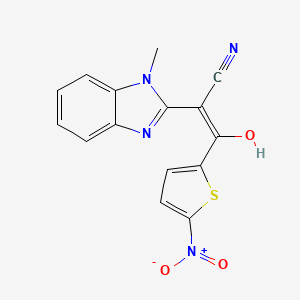

5-((4-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the family of isoquinolinones. It is also known as GSK-3 inhibitor VIII, which is a potent inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in many biological processes, including glycogen metabolism, cell cycle regulation, and gene expression.

Aplicaciones Científicas De Investigación

Synthesis of Complex Heterocycles

One primary application involves the synthesis of complex heterocycles, which are critical to the development of pharmaceuticals and materials science. For instance, the facile generation and trapping of α-oxo-o-quinodimethanes lead to the synthesis of 3-aryl-3,4-dihydroisocoumarins and protoberberines, showcasing a method for creating structurally complex molecules with potential biological activity (Kessar et al., 1992).

Photocyclization Techniques

Photocyclization techniques represent another application, as demonstrated in the synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines. This process highlights the utility of photochemical reactions in constructing cyclic structures, which are prevalent in many bioactive compounds (Ikeda et al., 1977).

Intermolecular Interactions Analysis

The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, provides insights into the molecular behavior that could influence the development of new materials and drugs. Understanding these interactions is crucial for designing molecules with specific properties (Shukla et al., 2014).

Radical Cyclization for Aporphines Synthesis

Radical cyclization methods to synthesize aporphines, a class of compounds with significant pharmacological properties, demonstrate the compound's potential in facilitating complex chemical transformations. Such methodologies can lead to the efficient total synthesis of biologically relevant molecules (Estévez et al., 1994).

Preparation of Tetrahydroisoquinolines

The preparation of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamines showcases a method for synthesizing core structures present in many alkaloids and pharmaceutical agents. This process highlights the versatility of the compound in generating pharmacologically relevant structures (Clark & Jahangir, 1991).

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClFNO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYNWHGKVXVQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2683233.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2683244.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2683246.png)

![5-chloro-2-methoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2683248.png)

![2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2683249.png)